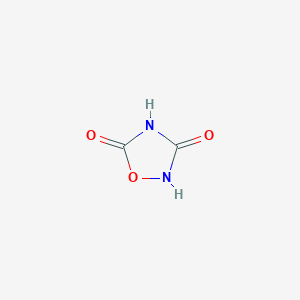

1,2,4-Oxadiazolidine-3,5-dione

Description

The exact mass of the compound 1,2,4-Oxadiazolidine-3,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 332991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,4-Oxadiazolidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Oxadiazolidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDENVSFWQSKKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318604 | |

| Record name | 1,2,4-oxadiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24603-68-7 | |

| Record name | 24603-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-oxadiazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-oxadiazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1,2,4-Oxadiazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1,2,4-oxadiazolidine-3,5-dione. This scaffold is of growing interest in medicinal chemistry, particularly for the development of novel therapeutic agents.

Introduction

1,2,4-Oxadiazolidine-3,5-dione is a five-membered heterocyclic compound with the molecular formula C₂H₂N₂O₃. Its structure is a derivative of urea, containing a peroxide-like O-N bond within the ring. This structural feature imparts unique chemical properties and has led to its investigation in various contexts, including as a scaffold for pharmacologically active molecules. Notably, derivatives of this compound have been explored for their potential in treating metabolic disorders.

Synthesis of 1,2,4-Oxadiazolidine-3,5-dione

Proposed Synthetic Pathway

The reaction likely proceeds through an initial acylation of the hydroxylamino group of N-hydroxyurea by diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol to form the dione ring.

"physical and chemical properties of 1,2,4-oxadiazolidine-3,5-dione"

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,2,4-oxadiazolidine-3,5-dione, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document summarizes available quantitative data, outlines general experimental protocols, and visualizes a key signaling pathway associated with its derivatives.

Physical and Chemical Properties

1,2,4-Oxadiazolidine-3,5-dione, with the CAS number 24603-68-7, is a five-membered heterocyclic compound.[1] Its structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₂O₃ | [2] |

| Molecular Weight | 102.05 g/mol | [2] |

| Melting Point | 103-105 °C | [3] |

| Density | 1.574 g/cm³ (Predicted) | [3] |

| pKa | 10.08 ± 0.20 (Predicted) | [4] |

| Boiling Point | Not available in cited sources | |

| Solubility | Not available in cited sources |

Structural Information:

| Identifier | Value | Source(s) |

| IUPAC Name | 1,2,4-oxadiazolidine-3,5-dione | [2] |

| SMILES | C1(=O)NC(=O)ON1 | [2] |

| InChI | InChI=1S/C2H2N2O3/c5-1-3-2(6)7-4-1/h(H2,3,4,5,6) | [2] |

| InChIKey | XDENVSFWQSKKLZ-UHFFFAOYSA-N | [2] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,2,4-oxadiazolidine-3,5-diones is characterized by two distinct carbonyl (C=O) absorption bands in the ranges of 1814–1837 cm⁻¹ and 1738–1758 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for the parent compound are not available. For substituted 3,5-diaryl-1,2,4-oxadiazoles, the carbon signals for C-3 and C-5 typically appear in the ranges of δ 167.2-168.7 and δ 173.9-176.1 ppm, respectively.[6]

-

Mass Spectrometry (MS): The mass spectrometry of 1,2,4-oxadiazoles has been studied, with fragmentation patterns being highly dependent on the nature and position of substituents. Common fragmentation pathways involve cleavage of the heterocyclic ring.[7][8] A detailed mass spectrum and fragmentation pattern for the unsubstituted 1,2,4-oxadiazolidine-3,5-dione are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of the unsubstituted 1,2,4-oxadiazolidine-3,5-dione are not extensively described in the available literature. However, general synthetic strategies for 3,5-disubstituted-1,2,4-oxadiazoles are well-documented and typically involve two main routes:

Cyclization of Amidoximes

This is the most common method for synthesizing 1,2,4-oxadiazole derivatives. The general workflow involves the acylation of an amidoxime followed by a cyclodehydration reaction.[9][10][11]

General Workflow for Amidoxime Cyclization:

Amidoxime cyclization workflow for 1,2,4-oxadiazole synthesis.

One-pot syntheses have been developed where the O-acylamidoxime intermediate is not isolated. These methods often utilize activating agents for the carboxylic acid, such as carbodiimides (e.g., EDC·HCl), or are carried out in the presence of a base in a suitable solvent.[10][12]

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile oxide with a nitrile. While a viable route, it can be complicated by the potential for the nitrile oxide to dimerize.[10]

Due to the lack of a specific, detailed protocol for the parent compound, researchers should adapt these general methodologies, potentially starting from hydroxyurea and an oxalyl derivative, with careful optimization of reaction conditions.

Reactivity and Stability

The reactivity of the 1,2,4-oxadiazole ring is influenced by its reduced aromaticity and the presence of a weak N-O bond.

-

Thermal and Photochemical Rearrangements: 1,2,4-oxadiazoles can undergo rearrangements to form other heterocyclic systems upon heating or irradiation with UV light.

-

Hydrolysis: The stability of the 1,2,4-oxadiazolidine-3,5-dione ring to hydrolysis is not well-documented for the parent compound, but it is known to be stable in the presence of organic acids like trifluoroacetic acid.[5]

-

Reactivity of Carbonyl Groups: The two carbonyl groups in the ring are expected to be susceptible to nucleophilic attack, although specific reactions for the parent dione are not detailed in the literature.

Biological Activity and Signaling Pathways

While the biological activity of the unsubstituted 1,2,4-oxadiazolidine-3,5-dione is not extensively studied, a number of its derivatives have shown significant promise, particularly as antihyperglycemic agents for the treatment of type 2 diabetes.[13][14][15]

These derivatives are believed to exert their effects through the activation of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[5] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[5]

GPR40 Signaling Pathway

The activation of GPR40 by agonists, such as certain 1,2,4-oxadiazolidine-3,5-dione derivatives, initiates a signaling cascade that leads to enhanced insulin secretion. This pathway is a key area of interest for the development of new anti-diabetic drugs.

GPR40 Signaling Cascade in Pancreatic β-cells:

GPR40 signaling pathway in pancreatic β-cells.

Upon ligand binding, GPR40 activates the Gαq subunit of its associated G-protein.[16][17] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][17] IP₃ stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium, along with the action of PKC, promotes the exocytosis of insulin-containing vesicles, leading to enhanced insulin secretion.[7][17] Some studies also suggest that GPR40 can signal through Gs, leading to an increase in intracellular cAMP, which also contributes to insulin secretion.[16]

Conclusion

1,2,4-Oxadiazolidine-3,5-dione is a heterocyclic scaffold with established physical and chemical properties. While detailed experimental data for the parent compound is limited in the public domain, the study of its derivatives has revealed significant potential in drug discovery, particularly in the context of type 2 diabetes through the modulation of the GPR40 signaling pathway. Further research into the synthesis, reactivity, and biological activity of the unsubstituted core and novel derivatives is warranted to fully explore the therapeutic potential of this chemical class.

References

- 1. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 2. 1,2,4-Oxadiazolidine-3,5-dione | C2H2N2O3 | CID 333085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4-OXADIAZOLIDINE-3,5-DIONE CAS#: 24603-68-7 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. proteopedia.org [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,2,4-Oxadiazolidine-3,5-dione;hydrate | 112831-05-7 | Benchchem [benchchem.com]

- 16. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

"biological activity of novel 1,2,4-oxadiazolidine-3,5-dione compounds"

An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Oxadiazolidine-3,5-dione Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known biological activities of compounds featuring the 1,2,4-oxadiazolidine-3,5-dione core. This heterocyclic scaffold has emerged as a promising template in medicinal chemistry, demonstrating significant potential in metabolic diseases and inflammatory processes. This document details the key findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to clarify complex pathways and workflows.

Introduction

The 1,2,4-oxadiazolidine-3,5-dione is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms, with two carbonyl groups at positions 3 and 5. It is a saturated analog of the well-known aromatic 1,2,4-oxadiazole ring, a scaffold present in numerous biologically active molecules and a recognized bioisostere for amide and ester functionalities. The unique structural and electronic properties of the 1,2,4-oxadiazolidine-3,5-dione core have positioned it as a valuable scaffold in the design of novel therapeutic agents, particularly as enzyme inhibitors and modulators of cell signaling pathways.

Synthesis Methodology

The synthesis of the 1,2,4-oxadiazolidine-3,5-dione ring, while not as extensively documented as its aromatic counterpart, is generally achieved through the cyclization of suitable precursors. A common strategy involves the reaction of O-acylamidoximes, which can be formed from the condensation of amidoximes with activated carboxylic acids or their equivalents.

General Synthesis Workflow

The following diagram illustrates a generalized pathway for the synthesis of the 1,2,4-oxadiazolidine-3,5-dione core.

Caption: General synthesis scheme for 1,2,4-oxadiazolidine-3,5-diones.

Experimental Protocol: General Synthesis

-

Formation of Intermediate: To a solution of a substituted amidoxime in an appropriate aprotic solvent (e.g., Dichloromethane, THF), a suitable cyclizing agent (such as a derivative of oxalic acid, like oxalyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) are added dropwise at a controlled temperature (typically 0 °C).

-

Reaction Monitoring: The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cyclization: The intermediate O-acylamidoxime undergoes spontaneous or base-catalyzed intramolecular cyclization to form the 1,2,4-oxadiazolidine-3,5-dione ring. In some cases, heating may be required to facilitate the ring closure.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the final compound.

Biological Activities

Research has identified two primary areas of biological activity for novel 1,2,4-oxadiazolidine-3,5-dione compounds: antihyperglycemic effects and enzyme inhibition.

Antihyperglycemic Activity

A key therapeutic application for this scaffold is in the management of Type 2 diabetes mellitus. Studies have shown that a series of these compounds act as potent oral antihyperglycemic agents.[1]

The antihyperglycemic effects of various 1,2,4-oxadiazolidine-3,5-dione derivatives were evaluated in obese, insulin-resistant mouse models of Type 2 diabetes.[1]

| Compound Class | Animal Model | Oral Dose (mg/kg) | Effect on Plasma Glucose |

| Methoxy/Ethoxy-linked Oxazoles | db/db mouse | 100 | Normalized plasma glucose levels[1] |

| Methoxy/Ethoxy-linked Oxazoles | db/db mouse | 20 | Significant reduction in glucose levels[1] |

| Methoxy/Ethoxy-linked Oxazoles | ob/ob mouse | 20 | Normalized plasma glucose levels[1] |

| Trifluoromethoxy Analog | db/db mouse | 5 | Significant reduction in glucose levels[1] |

| Oxadiazole-tailed Derivatives | db/db & ob/ob mice | 100 | Normalized plasma glucose levels[1] |

This protocol outlines the procedure for assessing the effect of a test compound on glucose tolerance in the db/db mouse model.

-

Animal Acclimatization: Male db/db mice are acclimatized for at least one week with free access to standard chow and water.

-

Fasting: Prior to the test, mice are fasted for 6-12 hours (e.g., overnight) with continuous access to water.[1][2]

-

Baseline Measurement (t=0): A baseline blood sample is collected from the tail vein to measure initial plasma glucose levels using a glucometer.[1][2]

-

Compound Administration: The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered via oral gavage at the desired dose (e.g., 5, 20, or 100 mg/kg).[1] Control animals receive the vehicle only.

-

Glucose Challenge: After a set period following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally to all mice at a dose of 2 g/kg body weight.[2]

-

Time-Course Blood Sampling: Blood samples are collected from the tail vein at multiple time points after the glucose challenge, typically at 30, 60, and 120 minutes.[2]

-

Data Analysis: Plasma glucose concentrations at each time point are measured. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to determine the overall effect on glucose tolerance.

The antihyperglycemic activity of these compounds is potentially mediated through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed on pancreatic β-cells and its activation leads to glucose-stimulated insulin secretion.

References

Unlocking Antihyperglycemic Potential: A Technical Guide to 1,2,4-Oxadiazolidine-3,5-dione Analogs

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the antihyperglycemic potential of 1,2,4-oxadiazolidine-3,5-dione analogs and related heterocyclic compounds. This document provides a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used in their evaluation.

Executive Summary

Diabetes mellitus remains a global health challenge, necessitating the discovery of novel and effective therapeutic agents. The 1,2,4-oxadiazolidine-3,5-dione scaffold has emerged as a promising pharmacophore in the design of new antihyperglycemic drugs. Analogs of this class have demonstrated significant glucose-lowering activity in preclinical models of type 2 diabetes. This guide summarizes the key quantitative data, details the experimental methodologies for their assessment, and visualizes the primary signaling pathways implicated in their mechanism of action, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonism and Dipeptidyl Peptidase-4 (DPP-4) inhibition.

Data Presentation: Antihyperglycemic Activity

The antihyperglycemic efficacy of 1,2,4-oxadiazolidine-3,5-dione analogs and related compounds has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative findings.

Table 1: In Vivo Antihyperglycemic Activity of 1,2,4-Oxadiazolidine-3,5-dione Analogs in Diabetic Mouse Models [1]

| Compound Class | Animal Model | Oral Dose | Effect on Plasma Glucose |

| Methoxy- and Ethoxy-linked oxazole analogs | db/db mice | 100 mg/kg | Normalized plasma glucose levels |

| Methoxy- and Ethoxy-linked oxazole analogs | db/db mice | 20 mg/kg | Reduced plasma glucose levels |

| Methoxy- and Ethoxy-linked oxazole analogs | ob/ob mice | 20 mg/kg | Normalized plasma glucose levels |

| Trifluoromethoxy analog | db/db mice | 5 mg/kg | Significantly reduced plasma glucose levels |

| Oxadiazole-tailed analogs | db/db and ob/ob mice | 100 mg/kg | Normalized plasma glucose levels |

Table 2: In Vitro Enzyme Inhibitory Activity of Related Oxadiazole and Thiazolidinedione Derivatives

| Compound Class | Target Enzyme | IC50 Value Range | Reference Compound |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-amylase | 18.42 ± 0.21 – 55.43 ± 0.66 µM | Acarbose |

| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-glucosidase | 17.21 ± 0.22 – 51.28 ± 0.88 µM | Acarbose |

| 5-substituted 2,4-oxazolidinedione derivative (R)-(+)-64 | PPARγ | EC50 = 8.87 nM | Pioglitazone |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of 1,2,4-oxadiazolidine-3,5-dione analogs and related compounds.

In Vivo Antihyperglycemic Assessment in Diabetic Animal Models

3.1.1 Streptozotocin (STZ)-Induced Diabetic Rat Model

This model is widely used to induce a state of hyperglycemia resembling type 1 diabetes.

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Induction: A single intraperitoneal (IP) or intravenous (IV) injection of streptozotocin (STZ) is administered. Doses can range from 35-65 mg/kg. The STZ solution is typically prepared in a citrate buffer (pH 4.5) immediately before use due to its instability.

-

Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Animals with fasting blood glucose levels ≥ 15 mM are considered diabetic and are used for subsequent experiments.

-

Treatment: The test compounds (1,2,4-oxadiazolidine-3,5-dione analogs) are administered orally at various doses. A vehicle control group and a positive control group (e.g., a known antidiabetic drug) are included.

-

Endpoint Measurement: Blood glucose levels are measured at specified time points after drug administration to assess the compound's glucose-lowering efficacy.

3.1.2 Oral Glucose Tolerance Test (OGTT) in db/db Mice

The OGTT is used to evaluate the effect of a compound on glucose disposal following a glucose challenge in a model of type 2 diabetes.

-

Animals: Genetically diabetic db/db mice are used.

-

Procedure:

-

Mice are fasted overnight prior to the test.

-

A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.

-

The test compound or vehicle is administered orally.

-

After a specified time (e.g., 30 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.

-

Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 120, and 240 minutes).

-

Blood glucose concentrations are measured using a glucometer.

-

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to quantify the improvement in glucose tolerance.

In Vitro Enzyme Inhibition Assays

3.2.1 α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

-

Procedure:

-

The α-glucosidase enzyme solution is pre-incubated with various concentrations of the test compound for a short period (e.g., 5 minutes) at 37°C.

-

The substrate, pNPG, is added to initiate the enzymatic reaction.

-

The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.

-

The reaction is terminated by adding a stop solution, such as sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured spectrophotometrically at 405 nm.

-

-

Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Visualized Mechanisms of Action and Workflows

The antihyperglycemic effects of 1,2,4-oxadiazolidine-3,5-dione analogs are believed to be mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms and experimental workflows.

Signaling Pathways

Caption: PPARγ Agonist Signaling Pathway.

Caption: DPP-4 Inhibition Mechanism.

Experimental and Logical Workflows

Caption: Drug Discovery Workflow.

Conclusion

The 1,2,4-oxadiazolidine-3,5-dione scaffold represents a valuable starting point for the development of novel antihyperglycemic agents. The data presented in this guide highlight the significant glucose-lowering effects of analogs derived from this core structure. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds. The visualized signaling pathways offer insights into their potential mechanisms of action, primarily through PPARγ agonism and potentially through other targets like DPP-4, guiding future drug design and development efforts in the pursuit of more effective treatments for type 2 diabetes.

References

Scarcity of Evidence for Anticancer Properties of 1,2,4-Oxadiazolidine-3,5-diones; A Pivot to the Anticancer Potential of Structurally Related 1,2,4-Oxadiazoles

An in-depth review of the scientific literature reveals a notable absence of dedicated research into the anticancer properties of substituted 1,2,4-oxadiazolidine-3,5-diones. The primary therapeutic focus for this heterocyclic scaffold has been in the realm of metabolic disorders, specifically as antihyperglycemic agents for the treatment of Type 2 diabetes mellitus. [1][2][3] This is in stark contrast to the structurally related aromatic counterparts, the substituted 1,2,4-oxadiazoles, which have been extensively investigated as a promising class of anticancer agents.

This technical guide will first briefly touch upon the established biological activity of 1,2,4-oxadiazolidine-3,5-diones and then pivot to a comprehensive overview of the significant anticancer properties of substituted 1,2,4-oxadiazoles, presenting quantitative data, experimental protocols, and visualizations of their mechanisms of action.

The 1,2,4-Oxadiazolidine-3,5-dione Scaffold: A Focus on Antidiabetic Activity

The core structure of 1,2,4-oxadiazolidine-3,5-dione is a five-membered, saturated heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbonyl groups. Research into this class of compounds has primarily centered on their potential as insulin secretagogues and peroxisome proliferator-activated receptor (PPAR) agonists, which are key mechanisms in the management of hyperglycemia.[1][2]

A Technical Guide to the Anticancer Properties of Substituted 1,2,4-Oxadiazoles

Substituted 1,2,4-oxadiazoles, which feature an aromatic five-membered ring with two carbons, two nitrogens, and one oxygen, have emerged as a versatile scaffold in anticancer drug discovery. A multitude of derivatives have been synthesized and evaluated, demonstrating significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various substituted 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro cytotoxic activity of selected compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of 1,2,4-Oxadiazole Derivatives Linked to 5-Fluorouracil

| Compound | Substitution on Phenyl Ring | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) |

| 7a | Unsubstituted | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 |

| 7b | 3,4,5-trimethoxy | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 |

| 7c | 3,5-dimethoxy | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 |

Data from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives.

Table 2: Cytotoxic Activity of Benzothiazole-Substituted 1,2,4-Oxadiazoles

| Compound | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |

| 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |

Data from a study on the synthesis and anticancer activity of 1,2,4-oxadiazole derivatives.[4]

Table 3: Cytotoxic Activity of Caffeic and Ferulic Acid-Based 1,2,4-Oxadiazoles

| Compound | U87 (Glioblastoma) IC50 (µM) | T98G (Glioblastoma) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) |

| 1 | 45.3 | 49.3 | 55.2 |

| 5 | 35.1 | 34.4 | 37.9 |

Data from a study on novel oxadiazole derivatives and their cytotoxic activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of the anticancer properties of substituted 1,2,4-oxadiazoles.

General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime intermediate. A common procedure is outlined below:

Caption: General workflow for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-oxadiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Caption: A simplified workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways and Mechanisms of Action

Substituted 1,2,4-oxadiazoles exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and angiogenesis.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of apoptosis. Some 1,2,4-oxadiazole derivatives have been shown to trigger this process.

Caption: Simplified pathway of apoptosis induction by 1,2,4-oxadiazole derivatives.

Inhibition of Specific Enzymes

Certain 1,2,4-oxadiazole derivatives have been designed to target and inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

References

- 1. Antihyperglycemic activity of new 1,2,4-oxadiazolidine-3,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazolidine-3,5-dione | 24603-68-7 | Benchchem [benchchem.com]

- 3. 1,2,4-Oxadiazolidine-3,5-dione;hydrate | 112831-05-7 | Benchchem [benchchem.com]

- 4. Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Antifungal Activity of 1,2,4-Oxadiazolidine-3,5-dione Derivatives Against Plant Pathogens

A Note to the Reader:

Extensive research for scientific literature on the antifungal activity of 1,2,4-oxadiazolidine-3,5-dione derivatives specifically against plant pathogens did not yield direct studies, quantitative data, or established experimental protocols. This specific heterocyclic core, while explored for other bioactivities, appears to be an under-researched area in the context of agricultural fungicides.

However, the closely related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been the subject of significant investigation for their potent antifungal properties against a variety of plant pathogens. For researchers, scientists, and drug development professionals, the methodologies and findings from the study of these related compounds provide a valuable framework and a strong starting point for exploring the potential of 1,2,4-oxadiazolidine-3,5-dione derivatives.

Therefore, this guide will focus on the comprehensive data available for 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives as a proxy, offering a detailed overview of their synthesis, antifungal efficacy, and modes of action. This information is intended to serve as a foundational resource for initiating research into the antifungal potential of the 1,2,4-oxadiazolidine-3,5-dione scaffold.

Introduction to Oxadiazole Derivatives as Antifungal Agents

Oxadiazole isomers, particularly 1,2,4- and 1,3,4-oxadiazoles, are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] These structures are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and insecticidal properties.[1][2] Their utility as fungicides is attributed to their ability to interfere with essential fungal metabolic pathways. Several studies have demonstrated the efficacy of these derivatives against a broad spectrum of plant pathogenic fungi, making them promising candidates for the development of novel crop protection agents.[3][4]

Synthesis of Oxadiazole Derivatives

The synthesis of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives typically involves multi-step reactions. Below are generalized synthetic schemes based on methodologies reported in the literature.

General Synthesis of 1,2,4-Oxadiazole Derivatives

A common route for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives.

Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.

General Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often starts from the reaction of acid hydrazides with various reagents, followed by cyclization.[5]

Caption: General synthetic workflow for 1,3,4-oxadiazole derivatives.

Quantitative Antifungal Activity

The antifungal efficacy of oxadiazole derivatives is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC). Lower values indicate higher antifungal activity.

Table 1: In Vitro Antifungal Activity of 1,2,4-Oxadiazole Derivatives Against Plant Pathogens

| Compound Code | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| 4f | Rhizoctonia solani | 12.68 | [6] |

| 4f | Fusarium graminearum | 29.97 | [6] |

| 4f | Exserohilum turcicum | 29.14 | [6] |

| 4f | Colletotrichum capsica | 8.81 | [6] |

| 4q | Rhizoctonia solani | 38.88 | [6] |

| 4q | Colletotrichum capsica | 41.67 | [6] |

| F15 | Sclerotinia sclerotiorum | 2.9 | [4][7] |

| F3 | Sclerotinia sclerotiorum | 5.4 | [4] |

Table 2: In Vitro Antifungal Activity of 1,3,4-Oxadiazole Derivatives Against Plant Pathogens

| Compound Code | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| 5k | Exserohilum turcicum | 32.25 | [3][8] |

| 5i | Exserohilum turcicum | 47.05 | [8] |

| 5e | Exserohilum turcicum | 47.56 | [3][8] |

| 4k | Exserohilum turcicum | 50.48 | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the antifungal activity of oxadiazole derivatives.

In Vitro Antifungal Assay: Mycelial Growth Inhibition Method

This method is widely used to assess the efficacy of compounds in inhibiting the growth of fungal mycelia.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of 1,2,4-Oxadiazolidine-3,5-dione Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,4-oxadiazolidine-3,5-dione core has emerged as a promising pharmacophore. This technical guide provides an in-depth overview of the anti-inflammatory effects associated with this specific heterocyclic system, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the implicated signaling pathways. While research on this particular scaffold is still developing, this document consolidates the current understanding to aid in future drug discovery and development efforts.

Data Presentation: Quantitative Anti-Inflammatory Activity

Quantitative data on the anti-inflammatory activity of 1,2,4-oxadiazolidine-3,5-dione derivatives is currently limited in publicly available literature. However, the broader class of 1,2,4-oxadiazoles, from which the dione scaffold is derived, has been more extensively studied. The following tables summarize the inhibitory activities of various 1,2,4-oxadiazole derivatives against key inflammatory targets to provide a contextual framework. It is important to note that these values are for the general oxadiazole scaffold and not specifically for the 3,5-dione subclass, unless otherwise specified.

Table 1: In Vitro Inhibitory Activity of 1,2,4-Oxadiazole Derivatives against Inflammatory Enzymes

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| General 1,2,4-Oxadiazoles | |||

| Compound 5 | COX-1 | Low µM range | [1] |

| Compound 5 | 5-LO | Low µM range | [1] |

| Compound 5 | mPGES-1 | Low µM range | [1] |

| Compounds 1 and 2 | FLAP | Low µM range | [1] |

| 1,2,4-Oxadiazolidine-3,5-diones | |||

| Data not publicly available | cPLA2α | - | - |

Table 2: In Vivo Anti-Inflammatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| General 1,2,4-Oxadiazoles | ||||

| Compound 5 | Zymosan-induced peritonitis | Not specified | Attenuated leukocyte migration | [1] |

| Peptidomimetics 6a, c, f, g | Carrageenan-induced rat paw edema | Dose-dependent | Significant inhibition | |

| 1,2,4-Oxadiazolidine-3,5-diones | ||||

| Data not publicly available | - | - | - | - |

Core Mechanisms of Action

Research suggests that the anti-inflammatory effects of scaffolds related to 1,2,4-oxadiazolidine-3,5-diones are mediated through the modulation of key inflammatory pathways.

Inhibition of Phospholipase A2 (PLA2)

One of the identified mechanisms of action for 1,2,4-oxadiazolidine-3,5-dione derivatives is the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a crucial role in the inflammatory cascade by catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, these compounds can effectively reduce the production of these key inflammatory mediators.

Role as a Carboxylic Acid Bioisostere in ACSL Inhibition

The 1,2,4-oxadiazolidine-3,5-dione moiety has been utilized as a bioisostere for a carboxylic acid group in the design of inhibitors for long-chain fatty acyl-CoA synthetase (ACSL). ACSL isoforms, particularly ACSL4, are involved in the activation of fatty acids, including arachidonic acid, by converting them to their corresponding acyl-CoAs. These activated fatty acids can then be channeled into pathways leading to the synthesis of inflammatory lipid mediators. Inhibition of ACSL can therefore limit the availability of substrates for the production of pro-inflammatory molecules.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-inflammatory effects of 1,2,4-oxadiazolidine-3,5-dione scaffolds.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 1,2,4-oxadiazolidine-3,5-dione derivatives are not extensively reported. However, based on the available literature for related compounds and general methodologies, the following outlines key experimental procedures.

General Synthesis of 2-Substituted 1,2,4-Oxadiazolidine-3,5-diones

A common synthetic route to 1,2,4-oxadiazolidine-3,5-diones involves the cycloaddition reaction between a hydroxamic acid and an isocyanate.

Materials:

-

Substituted hydroxamic acid

-

Substituted isocyanate

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the substituted hydroxamic acid in an anhydrous solvent under an inert atmosphere, add the substituted isocyanate dropwise at room temperature.

-

The reaction mixture is then typically heated to reflux for several hours to facilitate the cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired 2-substituted 1,2,4-oxadiazolidine-3,5-dione.

In Vitro Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

The inhibitory activity of the synthesized compounds against cPLA2α can be determined using a commercially available assay kit or by following established protocols.

Principle: The assay measures the enzymatic activity of cPLA2α by detecting the release of a reporter molecule from a specific substrate. The reduction in signal in the presence of the test compound indicates inhibition.

General Procedure:

-

Prepare a reaction mixture containing a suitable buffer, the cPLA2α enzyme, and the substrate.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Incubate the mixture at a specified temperature for a set period.

-

Stop the reaction and measure the product formation using a spectrophotometer or fluorometer, depending on the assay format.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

Animals:

-

Wistar rats or Swiss albino mice.

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of each animal is measured using a plethysmometer.

-

The test compounds are administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

After a specific time (e.g., 30 or 60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated for each group at each time point relative to the control group.

Conclusion and Future Directions

The 1,2,4-oxadiazolidine-3,5-dione scaffold represents an intriguing starting point for the design of novel anti-inflammatory agents. Its potential to inhibit key enzymes in the inflammatory cascade, such as cPLA2α, and its utility as a carboxylic acid bioisostere in targeting enzymes like ACSL, highlight its versatility. However, the current body of research on this specific scaffold is nascent.

Future efforts should focus on:

-

Synthesis and screening of a focused library of 1,2,4-oxadiazolidine-3,5-dione derivatives to establish a clear structure-activity relationship (SAR) for anti-inflammatory targets.

-

Generation of robust quantitative data , including IC50 values against a panel of inflammatory enzymes and in vivo efficacy data in various animal models of inflammation.

-

Elucidation of the detailed molecular mechanisms of action, including binding site interactions and effects on downstream signaling pathways.

By addressing these areas, the full therapeutic potential of the 1,2,4-oxadiazolidine-3,5-dione scaffold as a source of new anti-inflammatory drugs can be realized. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Ascendant Role of 1,2,4-Oxadiazolidine-3,5-dione in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is paramount. Among these, the 1,2,4-oxadiazolidine-3,5-dione core has emerged as a promising bioisostere, particularly as a surrogate for carboxylic acids, esters, and amides. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and mechanistic underpinnings of 1,2,4-oxadiazolidine-3,5-dione derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Bioisosteric Significance

The 1,2,4-oxadiazolidine-3,5-dione ring is a five-membered heterocycle characterized by its metabolic stability, a crucial attribute for improving the pharmacokinetic profiles of drug candidates. Its ability to mimic the electronic and steric properties of carboxylic acids, esters, and amides allows for the strategic modification of lead compounds to overcome challenges such as poor metabolic stability and to modulate target selectivity. This bioisosteric replacement has been a key strategy in the development of novel therapeutic agents with diverse pharmacological activities.

Synthesis of the 1,2,4-Oxadiazolidine-3,5-dione Scaffold

The synthesis of 4-substituted-1,2,4-oxadiazolidine-3,5-diones is a critical process for the exploration of this scaffold in drug discovery. A general and efficient method for their preparation is outlined below.

General Experimental Protocol: Synthesis of 4-Substituted-1,2,4-Oxadiazolidine-3,5-diones

This two-step procedure involves the initial formation of an N-substituted hydroxycarbamate, followed by cyclization to yield the desired 1,2,4-oxadiazolidine-3,5-dione.

Step 1: Synthesis of N-substituted Hydroxycarbamate

-

To a stirred solution of a primary amine (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carbamate.

-

The crude carbamate is then reacted with hydroxylamine hydrochloride (1.5 eq) in the presence of a base like sodium methoxide in methanol at reflux for 4-6 hours.

-

After cooling, the reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the N-substituted hydroxycarbamate.

Step 2: Cyclization to 1,2,4-Oxadiazolidine-3,5-dione

-

The N-substituted hydroxycarbamate (1.0 eq) is dissolved in a suitable solvent like toluene.

-

A dehydrating agent such as phosgene or a phosgene equivalent (e.g., triphosgene) (0.4 eq) is added portion-wise at a controlled temperature, often with a non-nucleophilic base like pyridine.

-

The reaction mixture is heated to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched, and the product is extracted.

-

The crude product is purified by column chromatography on silica gel to afford the pure 4-substituted-1,2,4-oxadiazolidine-3,5-dione.

Pharmacological Activities and Therapeutic Potential

Derivatives of 1,2,4-oxadiazolidine-3,5-dione have demonstrated a wide spectrum of biological activities, highlighting their potential in treating various diseases.

Antihyperglycemic Activity

A significant area of investigation for this scaffold is in the treatment of type 2 diabetes. Certain 1,2,4-oxadiazolidine-3,5-dione derivatives have shown potent oral antihyperglycemic activity in preclinical models.[1] This activity is believed to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity.

Table 1: Antihyperglycemic Activity of 1,2,4-Oxadiazolidine-3,5-dione Derivatives in Diabetic Mouse Models [1]

| Compound | Animal Model | Oral Dose (mg/kg) | Effect on Plasma Glucose |

| Methoxy-linked oxazole derivative | db/db mouse | 100 | Normalized |

| Ethoxy-linked oxazole derivative | db/db mouse | 100 | Normalized |

| Potent methoxy-linked derivative | db/db mouse | 20 | Reduced |

| Potent methoxy-linked derivative | ob/ob mouse | 20 | Normalized |

| Trifluoromethoxy analog | db/db mouse | 5 | Significantly Reduced |

| Oxadiazole-tailed derivative | db/db & ob/ob mice | 100 | Normalized |

The mechanism of action is thought to involve the binding of the 1,2,4-oxadiazolidine-3,5-dione derivative to the ligand-binding domain of PPARγ. This activation leads to the transcription of genes involved in glucose uptake and insulin signaling pathways.

Anticancer Activity

Derivatives of the closely related 1,2,4-oxadiazolidin-5-one scaffold have been investigated as potential anticancer agents. For instance, 3,4-diaryl-1,2,4-oxadiazolidin-5-ones, designed as analogs of Tamoxifen, have demonstrated significant cytotoxic effects against human breast cancer cell lines.[2] The proposed mechanism involves the induction of apoptosis, a form of programmed cell death, potentially through the activation of the p53 tumor suppressor pathway and subsequent activation of executioner caspases like caspase-3.

Table 2: In Vitro Anticancer Activity of a 3,4-diaryl-1,2,4-oxadiazolidin-5-one Derivative [2]

| Compound | Cell Line | IC₅₀ (µM) |

| 3,4-diaryl-1,2,4-oxadiazolidin-5-one | MCF-7 (Breast Cancer) | 15.63 |

The induction of apoptosis is a key strategy in cancer therapy. The activation of caspase-3, a critical executioner caspase, leads to the cleavage of cellular substrates, ultimately resulting in cell death.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 1,2,4-oxadiazolidine-3,5-dione derivatives, standardized and robust biological assays are essential.

In Vivo Antihyperglycemic Activity: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to evaluate the effect of a compound on glucose tolerance in diabetic mouse models, such as db/db mice.[3][4][5][6][7]

-

Animal Acclimatization and Fasting: House male db/db mice under standard laboratory conditions for at least one week. Prior to the test, fast the mice for 6 hours with free access to water.

-

Baseline Blood Glucose Measurement: Collect a blood sample from the tail vein and measure the baseline blood glucose level (t=0) using a glucometer.

-

Compound Administration: Administer the test compound (e.g., 1,2,4-oxadiazolidine-3,5-dione derivative) or vehicle control orally by gavage.

-

Glucose Challenge: After a specific time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.

-

Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

In Vitro Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Apoptosis Induction: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis.[8][11][12][13][14]

-

Cell Lysis: Treat cells with the test compound to induce apoptosis. After treatment, lyse the cells to release their contents, including caspases.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture at 37°C. If active caspase-3 is present, it will cleave the substrate, releasing the fluorescent AMC group.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The level of fluorescence is directly proportional to the amount of caspase-3 activity in the sample.

Conclusion

The 1,2,4-oxadiazolidine-3,5-dione scaffold represents a valuable and versatile platform in drug design. Its utility as a bioisostere for carboxylic acids and related functional groups, combined with its demonstrated efficacy in preclinical models of diabetes and cancer, underscores its potential for the development of next-generation therapeutics. The synthetic accessibility and the diverse pharmacological activities of its derivatives make the 1,2,4-oxadiazolidine-3,5-dione core a compelling area for continued research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists to further explore and harness the therapeutic promise of this remarkable heterocyclic system.

References

- 1. bioscience.co.uk [bioscience.co.uk]

- 2. 1,2,4-Oxadiazole-5-ones as analogues of tamoxifen: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 4. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. mmpc.org [mmpc.org]

- 7. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caspase3 assay [assay-protocol.com]

- 9. raybiotech.com [raybiotech.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. mpbio.com [mpbio.com]

- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. abcam.co.jp [abcam.co.jp]

A Technical Guide to the Structure-Activity Relationship (SAR) of 1,2,4-Oxadiazolidine-3,5-diones for Drug Discovery Professionals

Introduction

The 1,2,4-oxadiazolidine-3,5-dione ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and its ability to serve as a versatile template for the design of novel therapeutic agents. Its structural rigidity and potential for diverse substitutions at the N-2 and N-4 positions allow for the fine-tuning of pharmacological activity, making it a privileged scaffold in drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-oxadiazolidine-3,5-dione derivatives, focusing on their antihyperglycemic and anticancer activities. Detailed experimental protocols and visualizations of key pathways are included to support researchers in this field.

Synthesis of the 1,2,4-Oxadiazolidine-3,5-dione Core

The general synthesis of 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones is typically achieved through a multi-step process. A common route involves the reaction of an N-substituted hydroxylamine with an isocyanate to form a hydroxyurea intermediate. Subsequent cyclization, often facilitated by a phosgene equivalent, yields the desired 1,2,4-oxadiazolidine-3,5-dione ring. The substituents at the N-2 and N-4 positions can be varied by selecting the appropriate starting hydroxylamine and isocyanate, respectively.

Figure 1: General synthetic pathway for 2,4-disubstituted-1,2,4-oxadiazolidine-3,5-diones.

Structure-Activity Relationship (SAR) Studies

Antihyperglycemic Activity

A notable therapeutic application of 1,2,4-oxadiazolidine-3,5-diones is in the management of type 2 diabetes. SAR studies have revealed that the nature of the substituents at the N-2 and N-4 positions of the heterocyclic ring plays a crucial role in their antihyperglycemic efficacy. The following table summarizes the key findings from studies conducted in the db/db mouse model of type 2 diabetes.[1]

| Compound ID | N-2 Substituent (R1) | N-4 Substituent (R2) | % Glucose Lowering at 30 mg/kg[1] |

| 1 | Methyl | 4-Chlorophenyl | 25 |

| 2 | Ethyl | 4-Chlorophenyl | 35 |

| 3 | Isopropyl | 4-Chlorophenyl | 15 |

| 4 | Methyl | 4-Methoxyphenyl | 45 |

| 5 | Methyl | 4-(Trifluoromethoxy)phenyl | 60 |

| 6 | Methyl | 3,4-Dichlorophenyl | 30 |

From the data, several SAR trends can be deduced:

-

Effect of N-2 Substituent: Small alkyl groups at the N-2 position, such as ethyl, appear to be more favorable for activity than larger, bulkier groups like isopropyl.

-

Effect of N-4 Substituent: The electronic properties of the substituent on the N-4 phenyl ring are critical. Electron-donating groups (e.g., methoxy) and strongly electron-withdrawing groups (e.g., trifluoromethoxy) enhance antihyperglycemic activity compared to halogens. The trifluoromethoxy analog was identified as a particularly potent compound.[2]

Anticancer Activity

Derivatives of 1,2,4-oxadiazolidine-3,5-dione have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. A new series of 3,4-diaryl-1,2,4-oxadiazolidin-5-ones have been synthesized as analogs of Tamoxifen and their biological potential and ability to activate apoptosis were determined in vitro against the MCF-7 cancer cell line.[3] The table below presents the cytotoxic activity of selected compounds against the MCF-7 human breast cancer cell line.

| Compound ID | N-2 Substituent (R1) | N-4 Substituent (R2) | IC50 (µM) against MCF-7 cells[3] |

| 7 | Phenyl | 4-Hydroxyphenyl | 25.3 |

| 8 | Phenyl | 4-(Dimethylamino)phenyl | 15.6 |

| 9 | Phenyl | 4-Nitrophenyl | > 50 |

| 10 | 4-Chlorophenyl | 4-Hydroxyphenyl | 18.9 |

| 11 | 4-Chlorophenyl | 4-(Dimethylamino)phenyl | 10.2 |

The SAR for anticancer activity indicates that:

-

N-4 Phenyl Substituent: A phenyl group at the N-4 position bearing an electron-donating group, such as a dimethylamino group, leads to enhanced cytotoxicity. In contrast, a strong electron-withdrawing group like a nitro group diminishes the activity.

-

N-2 Phenyl Substituent: The presence of a halogen, such as chlorine, on the N-2 phenyl ring generally improves the anticancer potency.

Experimental Protocols

In Vivo Antihyperglycemic Assay in db/db Mice

This protocol outlines the methodology for evaluating the antihyperglycemic activity of 1,2,4-oxadiazolidine-3,5-dione derivatives in a diabetic mouse model.[1]

-

Animal Model: Male db/db mice (8-10 weeks old) are used as the model for type 2 diabetes.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.

-

Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally via gavage at a specified dose (e.g., 30 mg/kg). A vehicle control group receives the vehicle alone.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 2, 4, 6, and 24 hours) post-dosing.

-

Glucose Measurement: Blood glucose levels are measured using a standard glucometer.

-

Data Analysis: The percentage of glucose lowering is calculated for each compound relative to the vehicle control group.

Figure 2: Workflow for the in vivo antihyperglycemic assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The next day, the media is replaced with fresh media containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

While the precise molecular targets for many 1,2,4-oxadiazolidine-3,5-diones are still under investigation, some studies suggest their involvement in key signaling pathways. For the antihyperglycemic agents, a potential mechanism involves the modulation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose and lipid metabolism. Activation of PPARγ leads to improved insulin sensitivity.

In the context of cancer, the cytotoxic effects of these compounds are often linked to the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Active compounds may lead to the activation of caspases, a family of proteases that execute the apoptotic program.

Figure 3: Proposed mechanism of action for anticancer 1,2,4-oxadiazolidine-3,5-diones.

Conclusion

The 1,2,4-oxadiazolidine-3,5-dione scaffold represents a promising starting point for the development of new therapeutic agents. The SAR studies highlighted in this guide demonstrate that targeted modifications to the N-2 and N-4 positions can significantly impact biological activity, leading to potent antihyperglycemic and anticancer compounds. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this versatile heterocyclic system. Future work should focus on elucidating the precise molecular targets and mechanisms of action to enable more rational drug design and development.

References

"exploring the reaction mechanism of 1,2,4-oxadiazolidine-3,5-dione formation"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the reaction mechanism behind the formation of 1,2,4-oxadiazolidine-3,5-diones, a heterocyclic scaffold of significant interest in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this chemistry.

Introduction

The 1,2,4-oxadiazolidine-3,5-dione ring system is a valuable pharmacophore in drug discovery, exhibiting a range of biological activities. Its synthesis, while related to the more extensively studied 1,2,4-oxadiazoles, possesses unique mechanistic features. A thorough comprehension of the reaction mechanism is paramount for optimizing existing synthetic routes and designing novel analogs with enhanced therapeutic properties. This guide will focus on the prevalent methods for the construction of this dione ring, providing the necessary details for its practical implementation in a research and development setting.

The Core Reaction Mechanism: Cyclization of N-Substituted-N'-hydroxyureas

The most common and direct route to the 1,2,4-oxadiazolidine-3,5-dione core involves the intramolecular cyclization of an N-substituted-N'-hydroxyurea precursor. This process is typically facilitated by a carbonylating agent, such as phosgene or a phosgene equivalent.

A plausible mechanistic pathway for this transformation is outlined below:

Mechanism Breakdown:

-

Acylation: The reaction initiates with the acylation of the more nucleophilic nitrogen of the N-substituted-N'-hydroxyurea by the carbonylating agent (e.g., phosgene). This step forms a highly reactive N-chloroformyl-N'-hydroxyurea intermediate.

-

Intramolecular Nucleophilic Attack: The hydroxylamino group of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the newly introduced chloroformyl group. This leads to the formation of a five-membered cyclic intermediate.

-

Elimination: The final step involves the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the stable 1,2,4-oxadiazolidine-3,5-dione ring.

Experimental Protocols

This section provides a general experimental protocol for the synthesis of a 2-substituted-1,2,4-oxadiazolidine-3,5-dione. Specific modifications may be required based on the nature of the starting materials.

Synthesis of N-Substituted-N'-hydroxyurea

The N-substituted-N'-hydroxyurea precursors can be synthesized through various methods. A common approach involves the reaction of an isocyanate with hydroxylamine.

Materials:

-

Substituted Isocyanate (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Suspend hydroxylamine hydrochloride in anhydrous THF.

-

Add triethylamine dropwise at 0 °C and stir the mixture for 30 minutes.

-

Add a solution of the substituted isocyanate in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-substituted-N'-hydroxyurea, which can often be used in the next step without further purification.

Cyclization to 1,2,4-Oxadiazolidine-3,5-dione

Materials:

-

N-Substituted-N'-hydroxyurea (1.0 eq)

-

Triphosgene (0.4 eq) or Diphosgene (0.6 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Pyridine or Triethylamine (2.2 eq)

Procedure:

-

Dissolve the N-substituted-N'-hydroxyurea in anhydrous DCM or toluene.

-

Cool the solution to 0 °C.

-

Add pyridine or triethylamine to the solution.

-

Slowly add a solution of triphosgene or diphosgene in the same solvent.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-oxadiazolidine-3,5-dione.

Quantitative Data

The yields of 1,2,4-oxadiazolidine-3,5-dione formation are highly dependent on the nature of the substituent on the nitrogen atom and the specific reaction conditions employed. The following table summarizes representative quantitative data from the literature.

| Substituent (R) | Carbonylating Agent | Solvent | Base | Time (h) | Yield (%) |

| Phenyl | Triphosgene | DCM | Pyridine | 12 | 75-85 |

| Benzyl | Diphosgene | Toluene | Triethylamine | 16 | 60-70 |

| tert-Butyl | Triphosgene | DCM | Pyridine | 24 | 50-60 |

| 4-Chlorophenyl | Triphosgene | THF | Pyridine | 18 | 80-90 |

Table 1: Representative Yields for the Synthesis of 2-Substituted-1,2,4-Oxadiazolidine-3,5-diones.

Spectroscopic Characterization

The structural elucidation of 1,2,4-oxadiazolidine-3,5-diones relies on a combination of spectroscopic techniques. Below are the expected characteristic spectral data.

| Technique | Characteristic Signals |

| ¹H NMR | Signals corresponding to the protons of the substituent on the N-2 position. The chemical shifts will vary depending on the nature of the substituent. |

| ¹³C NMR | Two characteristic signals for the carbonyl carbons (C3 and C5) in the range of δ 150-165 ppm. Signals for the carbons of the N-2 substituent will also be present. |

| IR (cm⁻¹) | Two strong carbonyl stretching vibrations in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, characteristic of the dione structure. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns will depend on the N-2 substituent. |

Table 2: General Spectroscopic Data for 1,2,4-Oxadiazolidine-3,5-diones.

Conclusion

The formation of the 1,2,4-oxadiazolidine-3,5-dione ring system via the cyclization of N-substituted-N'-hydroxyureas provides a reliable and versatile method for accessing this important heterocyclic scaffold. A thorough understanding of the reaction mechanism, coupled with the detailed experimental protocols and characterization data presented in this guide, will empower researchers to efficiently synthesize and explore the therapeutic potential of this promising class of compounds. Further optimization of reaction conditions and exploration of novel starting materials will undoubtedly lead to the discovery of new and potent drug candidates.

A Technical Guide to the Discovery of Naturally Occurring 1,2,4-Oxadiazole Structures

Based on the comprehensive search conducted, there is no documented evidence of the discovery of naturally occurring 1,2,4-oxadiazolidine-3,5-dione structures. The scientific literature to date does not describe the isolation of this specific heterocyclic ring system from any natural source.

However, the closely related aromatic 1,2,4-oxadiazole ring system has been identified in a limited number of natural products. Given the absence of information on the requested topic, this technical guide will focus on the discovery of these naturally occurring 1,2,4-oxadiazole structures, providing a relevant alternative for researchers, scientists, and drug development professionals interested in oxadiazole-containing natural products.

This guide provides an in-depth overview of the known naturally occurring compounds featuring a 1,2,4-oxadiazole core. It will detail their isolation, characterization, and biological significance, presenting available quantitative data and experimental methodologies.

Introduction to Naturally Occurring 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. While a vast number of synthetic 1,2,4-oxadiazole derivatives have been developed for various therapeutic applications, their occurrence in nature is exceedingly rare.[1] To date, the only well-documented examples of natural products containing a 1,2,4-oxadiazole ring are quisqualic acid and the phidianidines.[2][3]

Quisqualic Acid